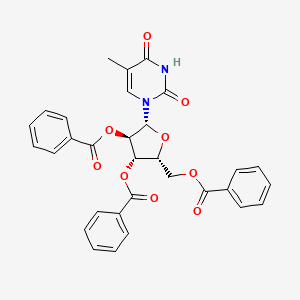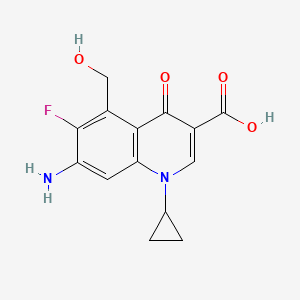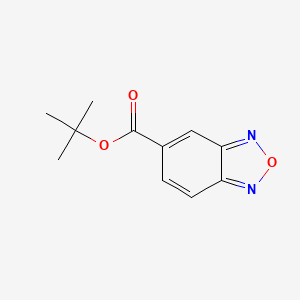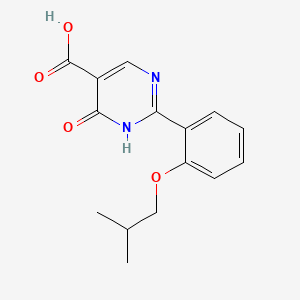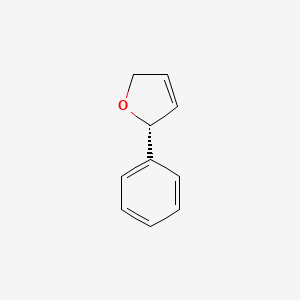
(r)-2-Phenyl-2,5-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Phenyl-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans It is characterized by a phenyl group attached to the second carbon of a dihydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyl-2,5-dihydrofuran can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted precursors under acidic or basic conditions. For example, the reaction of phenylacetaldehyde with a suitable diene in the presence of a Lewis acid catalyst can yield ®-2-Phenyl-2,5-dihydrofuran. Another method involves the reduction of phenyl-substituted furans using hydrogenation catalysts.
Industrial Production Methods
Industrial production of ®-2-Phenyl-2,5-dihydrofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted furanones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-2-Phenyl-2,5-dihydrofuran can yield phenyl-substituted tetrahydrofurans using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Phenyl-substituted furanones.
Reduction: Phenyl-substituted tetrahydrofurans.
Substitution: Various phenyl-substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
®-2-Phenyl-2,5-dihydrofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Phenyl-2,5-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylfuran: Similar structure but lacks the dihydrofuran ring.
2-Phenyl-2,3-dihydrofuran: Similar structure but differs in the position of the double bond.
2-Phenyl-2,5-dihydrothiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
®-2-Phenyl-2,5-dihydrofuran is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
175274-01-8 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(2R)-2-phenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2/t10-/m1/s1 |
Clave InChI |
WQMKMOVWAJSEFA-SNVBAGLBSA-N |
SMILES isomérico |
C1C=C[C@@H](O1)C2=CC=CC=C2 |
SMILES canónico |
C1C=CC(O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate](/img/structure/B12912375.png)
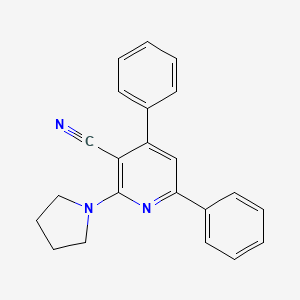





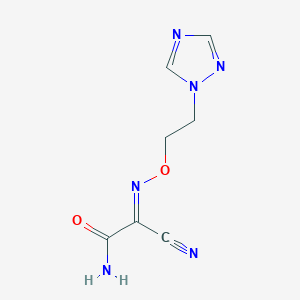
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
